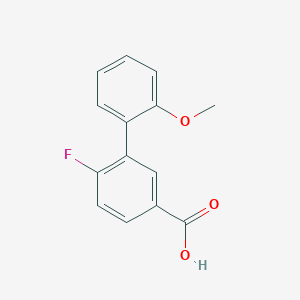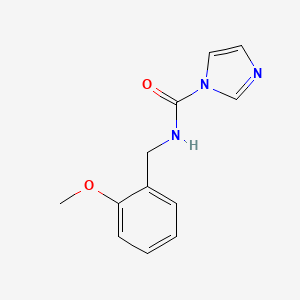![molecular formula C10H7F3OS B1439132 [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol CAS No. 863118-46-1](/img/structure/B1439132.png)
[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Descripción general
Descripción
“[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol” is a chemical compound with the molecular formula C10H7F3OS and a molecular weight of 232.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol” consists of a benzothiophene ring with a trifluoromethyl group at the 6-position and a methanol group at the 2-position .Aplicaciones Científicas De Investigación
Catalyst Applications
The compound, [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, has been explored in various scientific research applications. One of its applications is in catalysis. For instance, a ligand derived from this compound was used to form a stable complex with CuCl, which demonstrated high activity as a catalyst for Huisgen 1,3-dipolar cycloadditions. The complex showed advantages such as low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for such reactions (Ozcubukcu et al., 2009).
Solar Cell Efficiency Enhancement
Another notable application is in the field of solar cells. Methanol treatment of certain solar cells containing a similar benzothiophene structure resulted in significant enhancement of efficiency. This improvement was attributed to various factors such as increased built-in voltage, decreased series resistance, enhanced charge-transport property, accelerated and enlarged charge extraction, and reduced charge recombination. These changes induced a simultaneous enhancement in open-circuit voltage, short-circuit current, and fill factor in the devices, showcasing the potential of methanol treatment in improving solar cell performances (Zhou et al., 2013).
Corrosion Inhibition
The compound has also been explored for its corrosion inhibition properties. Triazole derivatives of this compound were investigated as corrosion inhibitors for mild steel in acidic medium. Computational chemistry studies indicated that these derivatives can adsorb on the mild steel surface, highlighting their potential as effective corrosion inhibitors (Ma et al., 2017).
Photochemical Reactions
In the field of photochemistry, derivatives of benzothiophene, similar to the compound , were involved in photolysis, providing insights into the formation and reactivity of carbenes and ylides. These studies offer valuable information for understanding the photochemical behavior of benzothiophene derivatives and their potential applications in various scientific fields (Stoffregen et al., 2007).
Propiedades
IUPAC Name |
[6-(trifluoromethyl)-1-benzothiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWDYXJALHFKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)
![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)

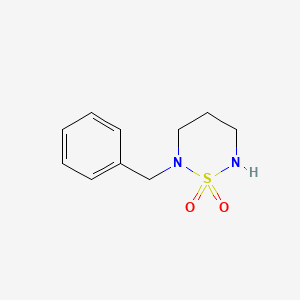
![3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1439059.png)
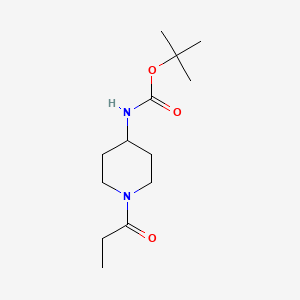
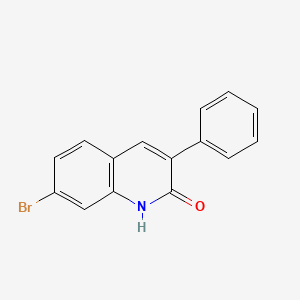
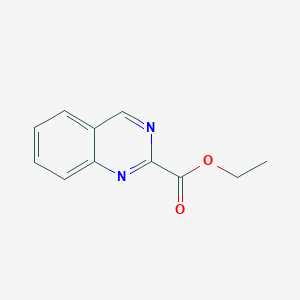
![2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide](/img/structure/B1439068.png)
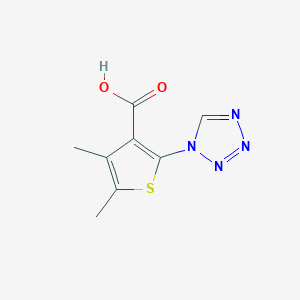
![3-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1439070.png)
